molecular formula C12H10AsNO4 B14717108 (4-Nitrophenyl)phenylarsinic acid CAS No. 18789-52-1

(4-Nitrophenyl)phenylarsinic acid

Cat. No.: B14717108
CAS No.: 18789-52-1
M. Wt: 307.13 g/mol
InChI Key: CTVQQOMIWQWNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl)phenylarsinic acid is an organoarsenic compound characterized by the presence of a phenyl group and a nitrophenyl group attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)phenylarsinic acid typically involves the reaction of phenylarsenic acid with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate and phenylarsenic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)phenylarsinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming (4-Aminophenyl)phenylarsinic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Arsenic(V) derivatives.

    Reduction: (4-Aminophenyl)phenylarsinic acid.

    Substitution: Various substituted phenylarsinic acids depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)phenylarsinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylarsinic moiety can also bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)arsinic acid: Similar structure but lacks the phenyl group.

    Phenylarsinic acid: Lacks the nitrophenyl group.

    (4-Aminophenyl)phenylarsinic acid: Reduction product of (4-Nitrophenyl)phenylarsinic acid.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and a phenyl group attached to the arsenic atom

Properties

CAS No.

18789-52-1

Molecular Formula

C12H10AsNO4

Molecular Weight

307.13 g/mol

IUPAC Name

(4-nitrophenyl)-phenylarsinic acid

InChI

InChI=1S/C12H10AsNO4/c15-13(16,10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(17)18/h1-9H,(H,15,16)

InChI Key

CTVQQOMIWQWNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.